Virtual Screening Hit Identification: Compound 69419 Among Top 0.001% of Screened Library for SERT Central Binding Site
In a structure-based virtual screening campaign of approximately 260,000 small molecules against the SERT central binding site (S1), compound 69419 (3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide) was one of only three top-ranked hit compounds retained after docking and scoring, representing the top ~0.001% of the screened chemical library [1]. This places compound 69419 in a highly selected group of structurally novel SERT ligand candidates, alongside compounds 160234 and 159166, and distinct from the allosteric site hit 93507 [1].
| Evidence Dimension | Virtual screening hit selection for SERT S1 binding site |
|---|---|
| Target Compound Data | Compound 69419: top-ranked hit among ~260,000 compounds screened |
| Comparator Or Baseline | ~259,997 other small molecules in the Otava database evaluated by docking |
| Quantified Difference | Top ~0.001% rank; only 2 other compounds shared comparable in silico performance |
| Conditions | Structure-based virtual screening using the SERT crystal structure (PDB: 5I6X) with multiple docking algorithms, followed by molecular dynamics simulations and MM/GBSA binding free energy calculations |
Why This Matters
This evidence demonstrates that compound 69419 possesses a computationally validated binding mode at the SERT central site that is competitive with the top commercial compound library candidates, providing a rational basis for its selection over untested or lower-ranked isoquinoline sulfonamide analogs that lack such validation.
- [1] Erol I, Aksoydan B, Kantarcioglu I, Salmas RE, Durdagi S. Identification of novel serotonin reuptake inhibitors targeting central and allosteric binding sites: A virtual screening and molecular dynamics simulations study. J Mol Graph Model. 2017 Jun;74:193-202. doi: 10.1016/j.jmgm.2017.02.001. PMID: 28499269. View Source
